

Quetiapine Fumarate Aqueous Stability and Degradation: A Technical Support Resource

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Compound of Interest

Compound Name: *Quetiapina fumarato*

Cat. No.: *B10762062*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of quetiapine fumarate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for quetiapine fumarate in aqueous solutions?

A1: Quetiapine fumarate is most susceptible to degradation under oxidative and hydrolytic conditions.[1][2][3][4] The major degradation products identified are quetiapine N-oxide and S-oxide.[1] Significant degradation also occurs in acidic and basic environments.[5]

Q2: How does pH affect the stability of quetiapine fumarate in aqueous solutions?

A2: Quetiapine fumarate's stability is pH-dependent. It exhibits significant degradation in both acidic and basic conditions.[5][6] Forced degradation studies show substantial degradation in 0.1N HCl and 0.1N NaOH.[6] For instance, after 24 hours in 0.1N HCl, 84.9% of the drug degraded, while in 0.1N NaOH, 33.1% degraded.[6] After 48 hours, degradation reached 100% in 0.1N HCl and 66.1% in 0.1N NaOH.[6] A pH-dependent stability study conducted across a pH range of 1.2 to 7.4 showed a maximum of 2% degradation compared to the initial concentration under less strenuous conditions.[7]

Q3: What is the solubility of quetiapine fumarate in water and other solvents?

A3: Quetiapine fumarate is described as moderately soluble in water.[8] Its solubility is pH-dependent, with higher solubility in acidic environments (35.8 mg/mL at pH 1.0) compared to more neutral conditions (4.6 mg/mL at pH 6.2).[8] The Japanese Pharmacopoeia describes it as slightly soluble in water.[9] In a 1:1 solution of DMSO:PBS (pH 7.2), its solubility is approximately 0.5 mg/mL.[10]

Q4: Is quetiapine fumarate sensitive to light?

A4: Quetiapine fumarate is known to be a phototoxic drug and can undergo photodegradation.[11][12] However, some studies suggest it is relatively stable under photolytic conditions compared to other stress factors.[13] One study showed only a 5.45% decrease in drug content after exposure to photolytic conditions.[13] Another study noted no degradation after 24 hours of exposure to sunlight, but degradation did occur after 5 days.[14] It is recommended to store quetiapine fumarate in light-resistant containers.[9]

Q5: What are the common degradation products of quetiapine fumarate?

A5: The most commonly identified degradation products are formed through oxidation and hydrolysis.[2][4] These include quetiapine sulfoxide, hydroxy quetiapine sulfoxide, and hydroxy quetiapine.[2] Other identified degradation products include quetiapine N-oxide.[1]

Troubleshooting Guide

Issue: Unexpected degradation of quetiapine fumarate in an aqueous solution.

Possible Cause 1: pH of the solution is not optimal.

- Troubleshooting Step: Measure the pH of your aqueous solution. Quetiapine fumarate degrades significantly in both acidic and basic conditions.[5][6]
- Recommendation: Adjust the pH to a more neutral range if your experimental conditions allow. For formulation purposes, the addition of fumaric acid can help increase solubility at neutral pH.[8]

Possible Cause 2: Exposure to light.

- Troubleshooting Step: Review your experimental setup and storage conditions. Ensure that solutions are protected from light.
- Recommendation: Use amber glassware or wrap containers in aluminum foil. Store solutions in the dark.^[9]

Possible Cause 3: Presence of oxidizing agents.

- Troubleshooting Step: Evaluate all components of your aqueous solution for the presence of oxidizing agents. Even dissolved oxygen can contribute to degradation.
- Recommendation: If possible, degas your solvents before preparing the solution. Avoid using excipients or reagents with oxidizing potential.

Possible Cause 4: Elevated temperature.

- Troubleshooting Step: Check the temperature at which your experiments are being conducted and how your solutions are being stored.
- Recommendation: Store stock solutions and samples at controlled room temperature or refrigerated, as appropriate. While thermal degradation is less pronounced than hydrolytic or oxidative degradation, it can still be a contributing factor.^[13]

Data Summary

Table 1: Summary of Quetiapine Fumarate Degradation under Forced Conditions

Stress Condition	Reagent/Condition	Duration	Temperature	Degradation (%)	Reference
Acid Hydrolysis	1N HCl	4 days	60°C	7.48%	[5]
Acid Hydrolysis	0.1N HCl	24 hours	Not specified	84.9%	[6]
Acid Hydrolysis	0.1N HCl	48 hours	Not specified	100%	[6]
Acid Hydrolysis	0.1 N HCl	24 hours	70°C	Not specified	[2]
Acid Hydrolysis	1N HCl	1 hour	80°C (reflux)	Not specified	[15]
Acid Hydrolysis	Not specified	Not specified	Not specified	~24.56%	[13]
Base Hydrolysis	1M NaOH	6 hours	80°C	~16-20%	[14]
Base Hydrolysis	0.1N NaOH	24 hours	Not specified	33.1%	[6]
Base Hydrolysis	0.1N NaOH	48 hours	Not specified	66.1%	[6]
Base Hydrolysis	0.1 N NaOH	24 hours	70°C	Not specified	[2]
Base Hydrolysis	2N NaOH	2 hours	Not specified	Not specified	[15]
Base Hydrolysis	Not specified	Not specified	Not specified	~25.42%	[13]
Oxidation	3% H ₂ O ₂	24 hours	Not specified	11.5%	[6]
Oxidation	3% H ₂ O ₂	48 hours	Not specified	100%	[6]

Oxidation	1.5% H ₂ O ₂	6 hours	Room Temp (25±2°C)	Not specified	[2]
Oxidation	1% H ₂ O ₂	20 minutes	Bench top	Not specified	[15]
Oxidation	Not specified	Not specified	Not specified	61.45%	[13]
Thermal Degradation	Dry heat	30 days	70°C	Not specified	[2]
Thermal Degradation	Not specified	36 hours	80°C	8.42%	[13]
Photolytic Degradation	Sunlight	5 days	Not specified	Not specified	[14]
Photolytic Degradation	Not specified	Not specified	Not specified	5.45%	[13]
Neutral Hydrolysis	Water	2 hours	80°C (reflux)	Not specified	[15]
Neutral Hydrolysis	Water	24 hours	70°C	Not specified	[2]

Table 2: Solubility of Quetiapine Fumarate

Solvent/Condition	Solubility	Reference
Water	Moderately soluble	[8]
Water	Slightly soluble	[9]
Aqueous buffer (pH 1.0)	35.8 mg/mL	[8]
Aqueous buffer (pH 6.2)	4.6 mg/mL	[8]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	[10]
Methanol	Sparingly soluble	[9]
Ethanol (99.5)	Slightly soluble	[9]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

- Objective: To evaluate the degradation of quetiapine fumarate in an acidic environment.[\[1\]](#)
- Procedure:
 1. Prepare a stock solution of quetiapine fumarate in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).[\[1\]](#)
 2. Treat the stock solution with 1N hydrochloric acid (HCl).[\[1\]](#)
 3. Reflux the mixture at 80°C for 1 hour.[\[15\]](#) Alternatively, heat the solution at 60°C for 30 minutes.[\[1\]](#)
 4. After the specified time, cool the solution to room temperature.[\[1\]](#)
 5. Neutralize the solution to approximately pH 7.0 with 1N sodium hydroxide (NaOH).[\[1\]](#)
 6. Dilute the solution to a suitable concentration with the mobile phase or a suitable diluent for analysis.[\[1\]](#)

Protocol 2: Stability-Indicating HPLC Method

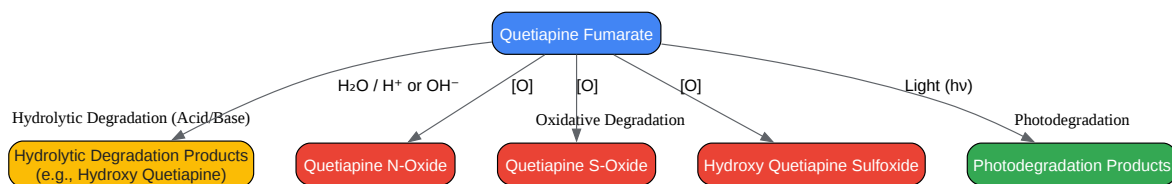
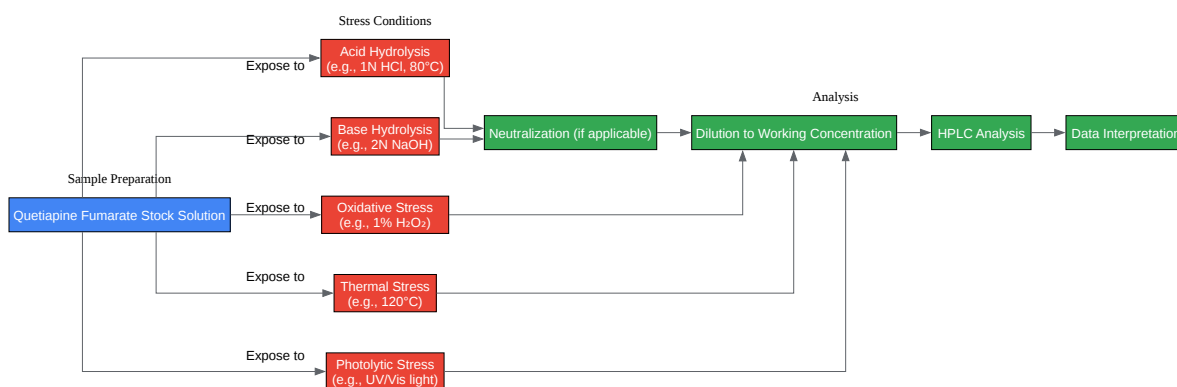
This is a representative HPLC method compiled from several sources.[\[2\]](#)[\[5\]](#)[\[13\]](#)[\[16\]](#)

Researchers should validate the method for their specific application.

- Objective: To separate and quantify quetiapine fumarate from its degradation products.
- Chromatographic Conditions:
 - Column: C18 column (e.g., Inertsil-3 C8, 150 mm × 4.6 mm, 5 µm or similar).[\[5\]](#)
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M dipotassium hydrogen orthophosphate, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol).[\[5\]](#) A common mobile phase composition is a mixture of methanol and water (e.g., 80:20 v/v).[\[16\]](#)

- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 35°C.[5]
- Detection Wavelength: 217 nm or 220 nm.[5][13]
- Injection Volume: 10 µL.[5]
- Sample Preparation:
 1. For drug product analysis, weigh and crush tablets.[5]
 2. Dissolve the powder equivalent to a known amount of quetiapine fumarate in a diluent (e.g., a mixture of buffer and acetonitrile).[5]
 3. Sonicate to ensure complete dissolution.[5]
 4. Dilute to the final desired concentration with the diluent.[5]

Visualizations



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